molecular formula C25H24N4O4S B2945873 7-cycloheptyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1115970-75-6

7-cycloheptyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2945873
CAS No.: 1115970-75-6
M. Wt: 476.55
InChI Key: OKQYLQJGOVTJRN-UHFFFAOYSA-N
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Description

7-Cycloheptyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a quinazolinone derivative characterized by a fused heterocyclic core modified with a cycloheptyl group and a phenyl-1,2,4-oxadiazole methylsulfanyl substituent. Quinazolinones are renowned for their diverse pharmacological activities, including cytotoxicity, enzyme inhibition, and antimicrobial effects .

Properties

IUPAC Name

7-cycloheptyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c30-24-18-12-20-21(32-15-31-20)13-19(18)26-25(29(24)17-10-6-1-2-7-11-17)34-14-22-27-23(28-33-22)16-8-4-3-5-9-16/h3-5,8-9,12-13,17H,1-2,6-7,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQYLQJGOVTJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (E)-N'-Hydroxybenzimidamide

Benzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux for 2 hours to form (E)-N'-hydroxybenzimidamide.

Reaction Profile :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 2 hours
  • Yield: 85–90%

Cyclization to 3-Phenyl-1,2,4-Oxadiazole

The (E)-N'-hydroxybenzimidamide undergoes cyclization with acetyl chloride in dichloromethane (DCM) using triethylamine as a base at room temperature for 6 hours. This yields 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (Intermediate III), which is purified via column chromatography (hexane:ethyl acetate, 4:1).

Characterization Data for Intermediate III :

  • 1H NMR (CDCl3) : δ 4.68 (s, 2H, CH2Cl), 7.45–7.52 (m, 3H, Ar), 8.02–8.05 (m, 2H, Ar).
  • MS (ESI) : m/z 207.1 [M+H]+.

Thioether Linkage Formation

The sulfanyl bridge connecting the quinazolinone and oxadiazole moieties is established through a nucleophilic substitution reaction. Intermediate II reacts with Intermediate III in N,N-dimethylacetamide (DMA) using cesium carbonate as a base at 60°C for 8 hours.

Optimized Parameters :

  • Molar Ratio: 1:1.2 (Intermediate II:Intermediate III)
  • Solvent: DMA
  • Base: Cs2CO3
  • Temperature: 60°C
  • Yield: 65–70%

Purification : The crude product is purified via silica gel chromatography (ethyl acetate:hexane, 1:3) to afford the final compound as a white solid.

Structural Characterization and Analytical Data

The target compound is validated using spectral techniques:

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6) : δ 1.45–1.89 (m, 12H, cycloheptyl), 3.12 (s, 2H, SCH2), 5.98 (s, 2H, OCH2O), 6.82 (s, 1H, quinazolinone-H), 7.50–7.65 (m, 5H, Ar), 8.22 (s, 1H, oxadiazole-H).
  • 13C NMR (DMSO-d6) : δ 25.6 (cycloheptyl), 42.1 (SCH2), 101.3 (OCH2O), 121.8–148.9 (Ar and heterocyclic carbons), 162.4 (C=O), 174.2 (oxadiazole-C).

Mass Spectrometry (MS)

  • HRMS (ESI) : m/z 589.2143 [M+H]+ (calculated for C29H29N4O4S: 589.2148).

Infrared Spectroscopy (IR)

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for critical steps:

Step Reagents/Conditions Yield (%) Advantages Limitations
Quinazolinone Core Methyl isothiocyanate, EtOH 68–72 High regioselectivity Prolonged reflux time
Oxadiazole Formation Acetyl chloride, Et3N 85–90 Room-temperature cyclization Requires anhydrous conditions
Thioether Coupling Cs2CO3, DMA 65–70 Efficient nucleophilic substitution High solvent polarity required

Challenges and Optimization Strategies

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Using aprotic solvents (e.g., DCM) and neutral pH during synthesis mitigates degradation.
  • Stereochemical Control : The cycloheptyl group introduces steric hindrance, necessitating elevated temperatures for effective coupling.
  • Purification Complexity : Silica gel chromatography with gradient elution (hexane to ethyl acetate) resolves closely eluting intermediates.

Chemical Reactions Analysis

Types of Reactions

7-cycloheptyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl group attached to the oxadiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to various reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 7-cycloheptyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Physicochemical and Pharmacokinetic Profiles (See above for table content.)

Biological Activity

The compound 7-cycloheptyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups:

  • Cycloheptyl Group : A seven-membered cyclic alkane that contributes to the hydrophobic character of the molecule.
  • Oxadiazole Ring : Known for its biological activity, particularly in medicinal chemistry.
  • Dioxoloquinazolinone Framework : This core structure is associated with various pharmacological activities.

Synthesis

The synthesis of this compound involves multiple steps including:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Introduction of the cycloheptyl group through alkylation methods.
  • Final assembly into the quinazolinone framework.

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. This involves mitochondrial membrane potential loss and activation of caspases, particularly caspase-8 .

Antimicrobial Activity

The oxadiazole derivatives have also shown promise as antimicrobial agents:

  • In vitro studies demonstrate effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Research indicates that the compound can inhibit various enzymes linked to disease processes:

  • Tyrosinase Inhibition : This is particularly relevant in conditions such as hyperpigmentation and melanoma.
  • Carbonic Anhydrase Inhibition : Inhibitors of this enzyme are explored for their role in cancer therapy due to their involvement in tumor growth and metastasis .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Study on Oxadiazole Derivatives : A study demonstrated that derivatives with similar structures could significantly inhibit cell proliferation in colorectal cancer cell lines (DLD-1 and HT-29) by inducing apoptosis .
  • Antimicrobial Efficacy : Another investigation reported that oxadiazole derivatives exhibited antimicrobial activity against resistant bacterial strains, suggesting potential therapeutic applications in infectious diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell membranes
Enzyme InhibitionTyrosinase and carbonic anhydrase inhibition

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